molecular formula C7H11N3 B3012129 3-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 1936290-27-5

3-(Azidomethyl)bicyclo[3.1.0]hexane

Cat. No. B3012129
CAS RN: 1936290-27-5
M. Wt: 137.186
InChI Key: SBNVFBIRTVNPPW-UHFFFAOYSA-N
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Description

The compound 3-(Azidomethyl)bicyclo[3.1.0]hexane is a structurally unique molecule that has garnered interest due to its potential applications in pharmaceuticals and materials science. The azabicyclo[3.1.0]hexane core is a common motif in various biologically active compounds and is known for its rigid structure, which can be beneficial in drug design for improved specificity and stability .

Synthesis Analysis

The synthesis of azabicyclo[3.1.0]hexane derivatives has been explored through various methods. One approach involves the gold-catalyzed oxidative cyclopropanation of N-allylynamides, which yields 3-aza-bicyclo[3.1.0]hexan-2-one derivatives in moderate to high yield . Another method reported is the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, which is a modular approach compatible with a broad range of substrates . Additionally, a three-component reaction has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, which is notable for its eco-friendliness and use of inexpensive starting materials .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.1.0]hexane derivatives has been studied using X-ray crystallography, revealing a common boat conformation for the azabicyclo[3.1.0]hexane skeleton. The position of substituents on the heterocycle, such as the N-benzyl group, has been found to be equatorial, which can influence the overall molecular shape and reactivity .

Chemical Reactions Analysis

Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, the methanolysis of a bicyclo[3.1.0]hexane with activated cyclopropane bonds leads to different products under acidic or basic conditions . Furthermore, Ti-mediated intramolecular reductive cyclopropanation has been employed to synthesize 3-azabicyclo[3.1.0]hex-1-ylamines, which are important intermediates for further transformations . The insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom is another key reaction for constructing 3-azabicyclo[3.1.0]hexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their rigid bicyclic structures and the presence of functional groups. These properties are crucial for their potential applications in drug development and other fields. For example, the azabicyclo[3.1.0]hexane-1-ols serve as frameworks for the asymmetric synthesis of biologically active compounds, demonstrating the importance of the core structure in achieving optical activity and pharmacological relevance . The SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands have also highlighted the impact of structural modifications on binding affinity and selectivity .

Scientific Research Applications

  • Core Structure in Bioactive Compounds Bicyclo[3.1.0]hexane derivatives, including those with embedded heteroatoms, have been recognized for their diverse biological activities. They serve as conformationally locked analogues in nucleoside building blocks and as core structures in natural compound synthesis, bioactive compounds, novel materials, and catalysts. For example, methanoproline, a natural inhibitor of proline metabolism, incorporates a similar bicyclic structure (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

  • Synthesis of Derivatives N-allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using specific catalysts and oxidants. This process showcases the versatility of the bicyclo[3.1.0]hexane framework in synthesizing a variety of functional derivatives (Wang, Ran, Xiu, & Li, 2013).

  • Ring Opening Under Specific Conditions Studies show that bicyclo[3.1.0]hexanes, when activated with certain functional groups, undergo methanolysis with cleavage of the cyclopropane bonds under different acidic or basic conditions. This reaction is crucial for understanding the chemical behavior of these compounds (Lim, Mcgee, & Sieburth, 2002).

  • Catalytic Isomerization The cycloisomerization of certain compounds catalyzed by cationic triphenylphosphinegold(I) complexes can produce a wide range of bicyclo[3.1.0]hexane structures, demonstrating the catalytic versatility of this framework (Luzung, Markham, & Toste, 2004).

  • Spin-Spin Coupling Investigations Compounds like bicyclo[3.1.0]hexan-4-one-1-carboxylic acid ethylene ketal exhibit interesting cases of long-range spin-spin coupling, vital for understanding the magnetic properties of these molecules (Briden, Smissman, & Creese, 1968).

Mechanism of Action

Target of Action

3-(Azidomethyl)bicyclo[3.1.0]hexane, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . Compounds comprising the 3-ABH moiety are known to be inhibitors of histone deacetylase , antagonists of morphine-induced antinociception , and antagonists of opioid receptors . They also show antibacterial activity .

Mode of Action

The 3-ABH derivatives are known to confer tighter binding to the target protein, providing better selectivity, resulting in less off-target effects . For instance, they can inhibit histone deacetylase, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is considered to be a general gene repression process .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are diverse due to their ability to interact with various targets. For instance, by inhibiting histone deacetylase, they can impact gene expression and influence various biological processes such as cell cycle progression and differentiation .

Pharmacokinetics

It’s worth noting that these compounds are often designed to have high bioavailability and resistance to metabolism .

Result of Action

The molecular and cellular effects of 3-ABH action are dependent on the specific derivative and its target. For instance, histone deacetylase inhibitors can lead to an increase in gene expression, potentially influencing cell behavior . Antagonists of morphine-induced antinociception could potentially reduce pain sensation .

properties

IUPAC Name

3-(azidomethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVFBIRTVNPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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